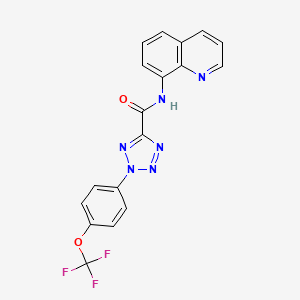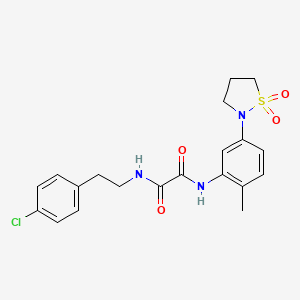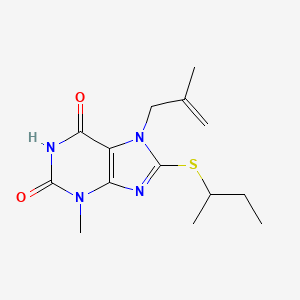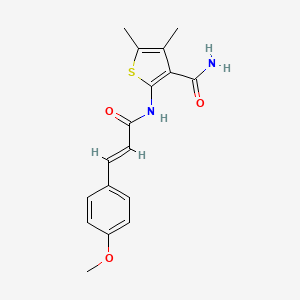![molecular formula C26H29N5O11 B2896464 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate CAS No. 1351632-03-5](/img/structure/B2896464.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, and the piperazine group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Inhibitor Development for ACAT-1
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604, 2) exhibits potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, which is crucial in cholesterol metabolism and associated diseases. K-604 displays significant selectivity for ACAT-1 over ACAT-2, suggesting its potential as a treatment for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anthelmintic Properties
Compounds with a structure similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate have shown promising anthelmintic activity. Specifically, benzimidazole derivatives have been effective against Pheretima posthuma, indicating potential in treating parasitic worm infections (Kumar & Sahoo, 2014).
Anticancer Potential
Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have demonstrated significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer therapy (Boddu et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives, particularly those containing piperazine, have shown efficacy as corrosion inhibitors for metals in acidic environments. This application is significant in industrial processes and materials preservation (Yadav et al., 2016).
Pharmaceutical Analysis
Compounds structurally related to this compound have been utilized in the development of ion-selective electrodes for pharmaceutical analysis. This application is crucial for the quantification and quality control of pharmaceutical compounds (Shamsipur & Jalali, 2000).
Anti-inflammatory Activity
Some benzimidazole derivatives have shown promising anti-inflammatory activity. This opens up possibilities for their use in the treatment of inflammation-related disorders (Ahmed et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to targetalpha1-adrenergic receptors , which play a significant role in various neurological conditions. Another study suggests that related compounds can inhibit microtubule assembly formation , which is crucial for cell division and structure.
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets by binding to them and altering their normal function, leading to changes in cellular processes.
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Future Directions
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3.2C2H2O4/c28-22(23-12-16-5-6-19-20(11-16)30-15-29-19)14-27-9-7-26(8-10-27)13-21-24-17-3-1-2-4-18(17)25-21;2*3-1(4)2(5)6/h1-6,11H,7-10,12-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCJPAMBPFFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)

![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)


![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)


